Boc-3,5-二碘-D-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

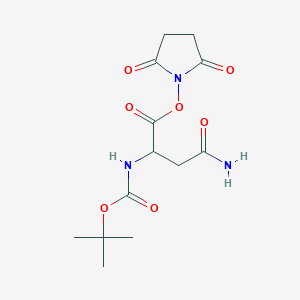

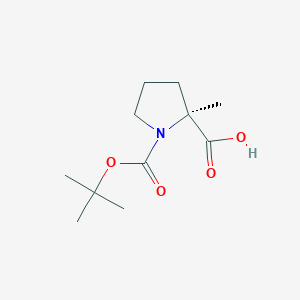

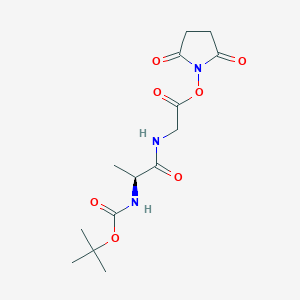

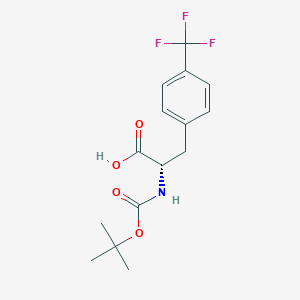

Boc-3,5-Diiodo-D-tyrosine is an intermediate in the synthesis of 3,3’,5-Triiodo-D-thyronine . It has a molecular formula of C14H17I2NO5 and a molecular weight of 533.10 . The compound appears as an off-white to light brown powder .

Synthesis Analysis

The synthesis of Boc-3,5-Diiodo-D-tyrosine involves several steps. It is prepared via iodization of iodine monochloride . The optimal conditions for iodization of iodine monochloride include a volume ratio of acetic acid solvent to iodine monochloride of 8:1, a mole ratio of iodine monochloride to L-tyrosine of 3.6:1, and a reaction temperature of 60 °C . Under these conditions, the yield of 3,5-diiodo-L-tyrosine can reach up to 90% .Molecular Structure Analysis

The IUPAC name of Boc-3,5-Diiodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid . Its InChI key is NYPYHUZRZVSYKL-SSDOTTSWSA-N . The compound’s structure includes a carboxylic acid group, an amino group, and two iodine atoms attached to the phenyl ring .Physical And Chemical Properties Analysis

Boc-3,5-Diiodo-D-tyrosine has a melting point of > 177 °C (dec.) and a boiling point of 410.5 °C at 760 mmHg . It has a predicted density of 2.405 g/cm3 . The compound is recommended to be stored at 2-8 °C .科学研究应用

生物化学:甲状腺激素的合成

Boc-3,5-二碘-D-酪氨酸是合成甲状腺激素的关键中间体,特别是3,3’,5-三碘-D-甲状腺素 . 这些激素对于调节新陈代谢、生长和发育至关重要。该化合物的纯度高且稳定性好,使其成为研究甲状腺激素通路及其生物化学合成的理想选择。

药理学:药物开发

在药理学中,Boc-3,5-二碘-D-酪氨酸作为中间体的作用可以用来开发模拟或调节甲状腺激素作用的药物 . 这在治疗甲状腺功能减退症或其他甲状腺相关疾病方面可能特别有用。

药物化学:肽合成

这种化合物用于药物化学中合成肽和肽片段 . 它的保护性Boc基团允许在肽链组装中进行选择性反应,这在创建治疗性肽方面至关重要。

有机化学:保护策略

Boc-3,5-二碘-D-酪氨酸用于有机化学,特别是在弗里德尔-克拉夫茨芳基化条件下,以创建各种复杂的有机化合物 . 这个过程对于构建具有特定药理学性质的化合物至关重要。

分析化学:色谱标准

在分析化学中,Boc-3,5-二碘-D-酪氨酸由于其独特的化学性质,可以用作色谱分析中的标准或参考化合物 . 它有助于在混合物中准确识别和定量化合物。

有机化学:保护策略

Boc-3,5-二碘-D-酪氨酸中的Boc基团对大多数亲核试剂和碱稳定,使其成为有机合成中保护策略中的一种宝贵化合物 . 它允许暂时修改反应性基团以防止不需要的副反应。

材料科学:生物材料研究

在材料科学中,Boc-3,5-二碘-D-酪氨酸可用于修饰生物材料的表面性质 . 这种修饰可以增强生物材料与生物系统之间的相互作用,这在开发医疗植入物和器械中至关重要。

环境科学:安全和操作

Boc-3,5-二碘-D-酪氨酸的安全数据对于环境科学研究至关重要,特别是在了解该化合物对环境的影响和建立安全操作程序方面 . 这包括研究其稳定性、反应性和潜在的环境危害。

安全和危害

When handling Boc-3,5-Diiodo-D-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

Boc-3,5-Diiodo-D-tyrosine is a derivative of 3,5-Diiodotyrosine . The primary targets of 3,5-Diiodotyrosine include cAMP-dependent protein kinase inhibitor alpha, cAMP-dependent protein kinase catalytic subunit alpha, Alpha-amylase G-6, Trypsin-1, Nickel-binding periplasmic protein, and Iodotyrosine dehalogenase 1 . These targets play crucial roles in various biochemical processes, including the regulation of cellular metabolism, protein synthesis, and enzymatic activity .

Mode of Action

It is known that 3,5-diiodotyrosine, from which boc-3,5-diiodo-d-tyrosine is derived, interacts with its targets to modulate their activity . This interaction can lead to changes in cellular processes, such as metabolism and protein synthesis .

Biochemical Pathways

3,5-Diiodotyrosine is involved in the biosynthesis of thyroid hormones . In this process, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (Thyroxine and Triiodothyronine) . These hormones play a critical role in regulating metabolism, growth, and development .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Boc-3,5-Diiodo-D-tyrosine’s action are likely to be related to its influence on the targets and pathways mentioned above. By modulating the activity of its targets, Boc-3,5-Diiodo-D-tyrosine can potentially affect various cellular processes, including metabolism and protein synthesis .

Action Environment

The action, efficacy, and stability of Boc-3,5-Diiodo-D-tyrosine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store Boc-3,5-Diiodo-D-tyrosine at 2-8 °C . Furthermore, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism, the presence of other compounds, and environmental conditions .

属性

IUPAC Name |

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUIJSMDTYBOLW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388346 |

Source

|

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214630-08-7 |

Source

|

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。